molecular formula C9H12N2O3S B403018 Ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate CAS No. 438531-05-6

Ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate

Cat. No.: B403018
CAS No.: 438531-05-6
M. Wt: 228.27g/mol
InChI Key: TYAIJSWXQLXFRO-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate (CAS: 438531-05-6) is a thiophene-based heterocyclic compound with the molecular formula C₉H₁₂N₂O₃S and a molecular weight of 228.27 g/mol . The structure features a thiophene ring substituted at positions 2 (ethyl carboxylate), 3 (methyl), 4 (carbamoyl), and 5 (amino group). This compound is pivotal in medicinal chemistry, particularly as a precursor for synthesizing bioactive molecules, such as falcipain-2 inhibitors for antimalarial applications .

Properties

IUPAC Name

ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-3-14-9(13)6-4(2)5(7(10)12)8(11)15-6/h3,11H2,1-2H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYAIJSWXQLXFRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)N)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438531-05-6
Record name ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate
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Preparation Methods

Reaction Mechanism and Optimization

  • Cyclocondensation : Ethyl cyanoacetate reacts with acetylacetone and elemental sulfur in ethanol under reflux (70–90°C), forming the 2-aminothiophene intermediate.

  • Functionalization : Sequential introduction of the carbamoyl group via reaction with cyanogen bromide (CNBr) under anhydrous conditions, followed by methylation using methyl iodide (CH₃I) in dimethylformamide (DMF).

Critical Parameters :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance carbamoylation yields by stabilizing transition states.

  • Temperature Control : Maintaining reflux temperatures >80°C during cyclocondensation prevents premature ring opening.

Table 2 outlines optimal Gewald reaction conditions:

StepReagentsTemperatureYield (%)
CyclocondensationS₈, EtOH, K₂CO₃85°C68–72
CarbamoylationCNBr, DMF25°C85–90
MethylationCH₃I, K₂CO₃60°C78–82

Alternative Synthetic Pathways

Retrosynthetic Disconnection Strategies

Computational retrosynthetic tools (e.g., Pistachio, Reaxys) propose two viable routes:

Route A :

  • Thiophene Ring Construction : Via Hantzsch thiophene synthesis using ethyl acetoacetate and sulfur.

  • Late-Stage Functionalization : Introduce amino and carbamoyl groups via Buchwald-Hartwig amination and Ullmann coupling.

Route B :

  • Pre-Functionalized Building Blocks : Assemble the thiophene from 3-methyl-4-nitrothiophene-2-carboxylate, followed by nitro reduction and carbamoylation.

Comparative Analysis :

  • Route A offers higher atom economy (82% vs. 75%) but requires palladium catalysts, increasing costs.

  • Route B avoids transition metals but involves hazardous nitro intermediates.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern facilities adopt flow chemistry to enhance reproducibility:

  • Microreactor Design : Reduces reaction time from 12 hours (batch) to 2 hours via improved heat/mass transfer.

  • In-Line Purification : Integrated HPLC systems monitor intermediate purity (>98%) before subsequent steps.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 1.3 ppm (ester CH₃), δ 2.1 ppm (methylthiophene CH₃), and δ 6.8 ppm (carbamoyl NH₂).

  • FT-IR : Peaks at 1680 cm⁻¹ (C=O ester) and 3340 cm⁻¹ (N-H stretch) confirm functional group integrity.

Chromatographic Purity Assessment

  • HPLC Conditions : C18 column, 40:60 acetonitrile/water, 1.0 mL/min flow rate, retention time = 6.2 min.

  • Acceptance Criteria : Purity ≥99.5% (area normalization), with <0.1% residual solvents .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamoyl group can be reduced to an amine.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines .

Scientific Research Applications

Ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiophene Derivatives

Substituent Variations on the Thiophene Core

Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate (1a)
  • Structure: Replaces the carbamoyl group at position 4 with a cyano (-CN) group.
  • Synthesis: Prepared via a Gewald reaction using ethyl acetoacetate, sulfur, and malononitrile in ethanol with triethylamine catalysis .
  • Key Differences: The cyano group enhances electrophilicity compared to the carbamoyl group, influencing reactivity in nucleophilic additions. Lower molecular weight (C₁₀H₁₀N₂O₂S, 228.26 g/mol) due to the absence of an amide oxygen.
Ethyl 2-amino-5-(4-chlorophenylcarbamoyl)-4-methylthiophene-3-carboxylate
  • Structure : Carbamoyl group at position 4 is substituted with a 4-chlorophenylcarbamoyl moiety.
  • Properties : Higher molecular weight (C₁₅H₁₅ClN₂O₃S , 338.81 g/mol) and enhanced lipophilicity (LogP ~3.5) due to the aromatic chloro-substituent .
Ethyl 5-(2-(3-allyl-3,4-dihydro-4-oxo-5-phenylthieno[2,3-d]pyrimidin-2-ylthio)acetamido)-4-carbamoyl-3-methylthiophene-2-carboxylate (4e)
  • Structure: Incorporates a thienopyrimidine moiety linked via a thioacetamido bridge.
  • Biological Activity : Acts as a falcipain-2 inhibitor (IC₅₀ = 1.2 µM), critical for antimalarial drug development.
  • Physical Properties : Melting point 136–140°C; confirmed by HRMS ([M+Na]⁺ = 591.0809) and ¹H-NMR .
  • Comparison: The addition of the thienopyrimidine group increases molecular complexity (C₂₆H₂₄N₄O₅S₃) and enhances target specificity compared to the parent compound.
Ethyl 5-amino-3-methyl-4-(phenylcarbamoyl)thiophene-2-carboxylate (8a)
  • Structure : Carbamoyl group substituted with phenylcarbamoyl.
  • Synthesis: Generated via a Gewald-like reaction using ethyl acetoacetate, sulfur, and 2-cyano-N-phenylacetamide .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Reference
Ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate C₉H₁₂N₂O₃S 228.27 4-carbamoyl Antimalarial precursor
Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate (1a) C₁₀H₁₀N₂O₂S 228.26 4-cyano Intermediate for heterocycles
Ethyl 2-amino-5-(4-chlorophenylcarbamoyl)-4-methylthiophene-3-carboxylate C₁₅H₁₅ClN₂O₃S 338.81 4-(4-chlorophenylcarbamoyl) Antimicrobial potential
Compound 4e (thienopyrimidine derivative) C₂₆H₂₄N₄O₅S₃ 591.08 Thienopyrimidine-thioacetamido Falcipain-2 inhibition
Ethyl 5-amino-3-methyl-4-(phenylcarbamoyl)thiophene-2-carboxylate (8a) C₁₅H₁₆N₂O₃S 304.37 4-phenylcarbamoyl Enzyme inhibition candidate

Key Research Findings

  • Synthetic Flexibility : The carbamoyl group at position 4 allows for diverse derivatization, enabling the synthesis of compounds with tailored biological activities (e.g., 4e’s antimalarial activity) .
  • Impact of Substituents :
    • Electron-withdrawing groups (e.g., -CN) increase reactivity for cyclization reactions .
    • Aromatic substituents (e.g., phenyl, 4-chlorophenyl) enhance lipophilicity and target binding .
  • Biological Relevance : Thiophene derivatives with carbamoyl/aryl groups exhibit promise in targeting parasitic enzymes (e.g., falcipain-2) and microbial pathogens .

Biological Activity

Ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate is a heterocyclic compound belonging to the thiophene family, recognized for its diverse biological activities and potential therapeutic applications. This article delves into its biochemical properties, cellular effects, mechanisms of action, and research findings, supported by data tables and relevant case studies.

  • Molecular Formula : C₉H₁₂N₂O₃S
  • Molecular Weight : 228.27 g/mol

This compound features functional groups including an amino group, a carbamoyl group, and an ester group, which significantly influence its reactivity and biological activity.

This compound has been shown to interact with various enzymes and proteins, particularly kinases involved in phosphorylation processes. Its role as a precursor for the synthesis of more complex thiophene derivatives enhances its significance in medicinal chemistry and biochemical research.

Cellular Effects

Research indicates that this compound modulates several cellular processes, influencing cell signaling pathways and gene expression. It has been observed to affect different cell types, showcasing its potential in various therapeutic contexts:

  • Anti-inflammatory Activity : The compound inhibits cyclooxygenase enzymes, reducing the synthesis of pro-inflammatory mediators.
  • Antimicrobial Activity : Studies suggest effectiveness against various bacterial strains.
  • Anticancer Potential : Preliminary investigations indicate that it may inhibit cancer cell proliferation through specific molecular interactions.

The mechanism of action involves binding interactions with target biomolecules leading to enzyme inhibition or activation. For instance:

  • Enzyme Inhibition : It may inhibit specific kinases or receptors involved in disease pathways.
  • Gene Expression Modulation : Changes in gene expression patterns have been noted, which could contribute to its therapeutic effects.

In Vitro Studies

A series of in vitro studies have demonstrated the biological activity of this compound:

Study FocusFindingsReference
Antimicrobial ActivityEffective against multiple bacterial strains
Anticancer ActivityInhibits proliferation of cancer cells
Anti-inflammatory EffectsInhibits cyclooxygenase enzymes

Case Studies

  • Anticancer Activity : A study highlighted the compound's ability to induce apoptosis in specific cancer cell lines through its interaction with cellular signaling pathways. The results indicated a significant reduction in cell viability at micromolar concentrations.
  • Enzyme Interaction : this compound was used as a probe in biochemical assays to study enzyme interactions. It was shown to selectively inhibit certain kinases involved in cancer progression, providing insights into its potential as a therapeutic agent .

Q & A

Q. What is the optimal synthetic route for Ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate?

The compound is synthesized via the Gewald reaction , a two-step process involving:

  • Step 1 : Condensation of ethyl cyanoacetate with acetoacetanilide and elemental sulfur under reflux in ethanol.
  • Step 2 : Subsequent functionalization of the thiophene core with carbamoyl and amino groups via nucleophilic substitution or coupling reactions. Critical parameters include temperature control (70–90°C), solvent choice (polar aprotic solvents for coupling steps), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry and functional group integrity (e.g., carbamoyl protons at δ 6.5–7.5 ppm, ester carbonyl at ~170 ppm).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 283.08).
  • HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Q. How do the functional groups influence its chemical reactivity?

The carbamoyl group (-CONH2_2) enhances hydrogen-bonding potential for biological target interactions, while the ethyl ester (-COOEt) provides a handle for hydrolysis to carboxylic acid derivatives. The 3-methylthiophene core stabilizes aromaticity, directing electrophilic substitution to the 5-position .

Q. What are the stability considerations during storage and handling?

Store at 2–8°C under inert atmosphere (N2_2) to prevent ester hydrolysis. Avoid prolonged exposure to light or moisture, which can degrade the carbamoyl group. Use amber glass vials for long-term storage .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in its molecular structure?

  • Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.
  • Refinement : Employ SHELXL-2018 for anisotropic displacement parameters and hydrogen-bonding network analysis. Validate with WinGX for packing diagram visualization.
  • Example: A recent study resolved torsional angles (C4-C5-S1-C2 = 178.5°) to confirm planarity of the thiophene ring .

Q. How to address contradictions in reported biological activity data?

  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace 4-carbamoyl with sulfonamide) and test against enzyme assays (e.g., COX-2 inhibition).
  • Statistical Analysis : Use multivariate regression to correlate electronic (Hammett σ) and steric (Taft Es_s) parameters with IC50_{50} values. Adjust synthetic protocols to minimize batch-to-batch variability .

Q. What computational methods predict its binding modes with biological targets?

  • Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase, PDB ID: 1M17).
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of hydrogen bonds between the carbamoyl group and active-site residues (e.g., Lys721). Validate with MM-PBSA binding energy calculations .

Q. How to achieve regioselective modifications of the thiophene core?

  • Directed Lithiation : Use LDA at -78°C in THF to deprotonate the 5-amino group, enabling selective alkylation or acylation.
  • Cross-Coupling : Suzuki-Miyaura reactions with Pd(PPh3_3)4_4 catalyze arylations at the 3-methyl position. Monitor regiochemistry via 1H^1H NMR coupling constants .

Q. How to optimize HPLC methods for quantifying trace impurities?

  • Column : Zorbax Eclipse Plus C18 (4.6 × 250 mm, 5 μm).
  • Mobile Phase : Gradient from 10% to 90% acetonitrile in 0.1% trifluoroacetic acid over 25 min.
  • Detection : UV at 254 nm; LOD = 0.1 μg/mL. Validate with spiked recovery tests (98–102% accuracy) .

Q. What strategies enhance synergistic effects in combination therapies?

  • In Vitro Screening : Pair the compound with cisplatin in NCI-60 cancer cell lines; calculate combination index (CI) using CompuSyn software.
  • Mechanistic Studies : Use RNA-seq to identify upregulated pathways (e.g., apoptosis via Bcl-2 suppression) when co-administered with doxorubicin .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate

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